Cas no 84774-84-5 (Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde)
![Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde structure](https://ja.kuujia.com/scimg/cas/84774-84-5x500.png)
Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde
- bicyclo[2.2.2]octane-1,4-dicarbaldehyde
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Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7900189-0.5g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 0.5g |
$836.0 | 2025-03-21 | |
Enamine | EN300-7900189-10.0g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-21 | |
Enamine | EN300-7900189-5.0g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
Enamine | EN300-7900189-0.25g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 0.25g |
$801.0 | 2025-03-21 | |
Enamine | EN300-7900189-2.5g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
Enamine | EN300-7900189-0.05g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 0.05g |
$732.0 | 2025-03-21 | |
Enamine | EN300-7900189-0.1g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 0.1g |
$767.0 | 2025-03-21 | |
Enamine | EN300-7900189-1.0g |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
84774-84-5 | 95.0% | 1.0g |
$871.0 | 2025-03-21 |
Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Bicyclo[2.2.2]octane-1,4-dicarboxaldehydeに関する追加情報
Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde (CAS No. 84774-84-5): A Comprehensive Overview in Modern Chemical Biology
Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde, identified by its CAS number 84774-84-5, is a highly intriguing heterocyclic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This bicyclic aldehyde, characterized by its unique fused ring system and functional aldehyde groups, presents a versatile scaffold for the development of novel bioactive molecules. The compound's structural complexity and reactivity make it a valuable intermediate in synthetic chemistry, particularly in the construction of complex organic molecules that mimic natural products and exhibit promising biological activities.
The molecular framework of Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde consists of two six-membered rings connected by a common carbon atom, forming a bicyclic structure that is both rigid and flexible. This bicyclic core is further functionalized by the presence of two aldehyde groups at the 1 and 4 positions, which serve as reactive sites for various chemical transformations. The compound's stereochemistry, particularly the relative configuration of the substituents around the cyclopropane-like bridgehead, plays a crucial role in determining its biological efficacy and interactions with biological targets.
In recent years, Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The compound's ability to serve as a building block for more complex molecules has led to its incorporation into numerous synthetic pathways aimed at generating novel therapeutic agents. Researchers have leveraged its reactive aldehyde groups to form Schiff bases, heterocyclic derivatives, and other functionalized structures that exhibit a wide range of biological activities.
One of the most notable areas of research involving Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde is its application in the synthesis of bioactive natural product analogs. These analogs are designed to mimic the structural features of known bioactive compounds while incorporating modifications that enhance their potency or selectivity. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The aldehyde functionality allows for facile condensation reactions with nucleophiles, enabling the construction of diverse molecular architectures with tailored biological properties.
The pharmacological profile of compounds derived from Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde has been investigated across various disease models. Studies have demonstrated that certain derivatives exhibit inhibitory effects on kinases and other enzymes implicated in signal transduction pathways. These findings highlight the compound's potential as a lead molecule for the development of targeted therapies against cancers and inflammatory disorders. Additionally, its structural motif has been incorporated into molecules designed to interact with specific protein targets, offering insights into structure-activity relationships that can guide future drug design efforts.
Advances in computational chemistry and molecular modeling have further enhanced the utility of Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde as a scaffold for drug discovery. By leveraging computational methods, researchers can predict the binding modes and affinity of derived compounds toward biological targets with high precision. This approach has accelerated the identification of promising candidates for further experimental validation, streamlining the drug development process and reducing time-to-market for novel therapeutics.
The synthetic methodologies for preparing Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde and its derivatives have also seen significant advancements in recent years. New catalytic systems and asymmetric synthesis techniques have enabled the efficient construction of enantiomerically pure forms of this compound, which are often essential for achieving high biological activity and selectivity in drug candidates. These synthetic innovations have opened up new avenues for exploring its potential applications in medicinal chemistry.
In conclusion, Bicyclo[2.2.2]octane-1,4-dicarboxaldehyde (CAS No. 84774-84-5) represents a fascinating molecule with broad implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable scaffold for designing novel bioactive compounds with therapeutic potential against various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in the development of next-generation drugs.
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